5-ethylheptanoic acid
CAS No.: 1339912-26-3
Cat. No.: VC11509398
Molecular Formula: C9H18O2
Molecular Weight: 158.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339912-26-3 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.2 |
Introduction
Structural and Chemical Identity of 5-Ethylheptanoic Acid
5-Ethylheptanoic acid (IUPAC name: 5-ethylheptanoic acid) is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂. Structurally, it features a seven-carbon heptanoic acid backbone with an ethyl group (-CH₂CH₃) substituent at the fifth carbon position. This branching confers distinct physicochemical properties compared to linear isomers, including altered boiling points, solubility, and reactivity .
Molecular and Stereochemical Considerations
While no direct crystallographic data exists for 5-ethylheptanoic acid, analogous branched acids like 3-ethylheptanoic acid (CAS 57403-75-5) provide a structural framework. The ethyl group at position 5 creates a chiral center, yielding (R)- and (S)-enantiomers. Enantiomeric resolution remains unstudied for this specific compound, though lipase-mediated kinetic resolution methods used for similar branched acids could theoretically apply.
Table 1: Comparative Properties of Branched Carboxylic Acids
*Estimated via group contribution methods based on structural analogs .
Synthesis and Production Methodologies
Biocatalytic Approaches
The patent CN1240845C describes membrane-separated bioreactors for synthesizing ethyl esters (e.g., ethyl caproate) using lipases. While focused on ester production, this methodology could adapt to 5-ethylheptanoic acid synthesis via hydrolysis of corresponding esters. Key parameters include:
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Temperature: 25–40°C optimal for lipase activity
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Solvent systems: Hydrophobic organic solvents (e.g., hexane) to shift equilibrium toward acid formation
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Enzyme recycling: Immobilized lipases enable ≥10 reaction cycles with <5% activity loss
Chemical Synthesis Pathways
Though unreported for 5-ethylheptanoic acid, malonic ester synthesis could theoretically construct the branched chain:
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Alkylation of diethyl malonate with 3-bromopentane
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Hydrolysis and decarboxylation to yield 5-ethylheptanoic acid
This route would require careful control of steric effects during alkylation to ensure regioselectivity at the fifth carbon.
Physicochemical and Functional Properties
Odor and Flavor Characteristics
Structurally similar 4-ethyloctanoic acid (CAS 16493-80-4) exhibits a "powerful goaty odor" with an odor threshold of 1.8 ppb . By analogy, 5-ethylheptanoic acid likely shares:
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Low odor thresholds: ~1–10 ppb range
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Application potential: Meat, dairy, or savory flavor formulations
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Synergistic effects: Enhanced umami perception when combined with nucleotides
Thermodynamic Stability
Branching at the fifth carbon reduces intermolecular van der Waals forces compared to linear heptanoic acid, leading to:
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Lower melting points: Estimated −10°C to 5°C
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Moderate volatility: Boiling point ~250°C (extrapolated from homologs )
Industrial and Research Applications
Flavor and Fragrance Industry
Despite no direct reports, the compound’s structural similarity to high-impact aroma chemicals suggests:
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Novel flavor enhancers: Potential replacement for saturated fatty acids in reduced-fat food products
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Fragrance fixatives: Extended scent longevity in perfumes due to moderate volatility
Biochemical Research
Ethyl-substituted fatty acids like ethyl-eicosapentaenoic acid show neuromodulatory effects , hinting at possible applications for 5-ethylheptanoic acid in:
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Lipidomics studies: As an internal standard for branched-chain fatty acid quantification
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Membrane fluidity research: Modifying lipid bilayer properties in model systems
Challenges and Future Directions
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Synthetic accessibility: Current methods for branched acids focus on 3- and 4-substituted isomers . Developing regioselective catalysts for 5-substitution remains a key challenge.
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Analytical characterization: No GC-MS or NMR data exists publicly. Prioritizing spectral libraries would aid identification in complex matrices.
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Toxicological profiling: Read-across from 4-ethyloctanoic acid suggests low acute toxicity, but developmental studies are imperative for food/pharma applications.
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